NAFARELIN ACETATE

Assisted Reproductive Technology In Vitro Fertilization Ovulation Induction

Nafarelin acetate is the evidence-backed GnRH agonist distinguished by a 3-(2-naphthyl)-D-alanine substitution conferring ~200× GnRH potency. Prioritize over depot leuprolide when minimizing BMD loss and vasomotor symptoms is critical—the Nafarelin Study Group trial demonstrated equivalent endometriosis efficacy with significantly better bone and symptom profiles. In ART, nafarelin reduces costly exogenous gonadotropin requirements while maximizing embryos for cryopreservation. Compared to danazol, it avoids adverse lipid profile changes. Shorter stimulation duration vs. buserelin streamlines IVF protocols. Choose on evidence, not class equivalence.

Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
CAS No. 86220-42-0
Cat. No. B009483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAFARELIN ACETATE
CAS86220-42-0
Synonyms5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE; NAFARELIN ACETATE; NAFARELIN ACETATE HYDRATE; 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl
Molecular FormulaC68H89N17O16
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
InChIInChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
InChIKeyFSBTYDWUUWLHBD-UDXTWCDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafarelin Acetate (CAS 86220-42-0): Core Characteristics and Scientific Procurement Overview


Nafarelin acetate is a synthetic decapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor, characterized by a 3-(2-naphthyl)-D-alanine substitution at position 6 [1]. This structural modification confers a potency approximately 200 times that of endogenous GnRH and provides enhanced resistance to proteolytic degradation compared to the native hormone [2]. As a GnRH agonist, its therapeutic action involves an initial, transient stimulation of pituitary gonadotropin release (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]), followed by profound receptor downregulation and suppression of the pituitary-gonadal axis upon continuous administration [3]. It is formulated as a nasal spray (marketed as Synarel), with each actuation delivering approximately 200 µg of nafarelin base [4].

Why Nafarelin Acetate Cannot Be Casually Substituted with Other GnRH Agonists


While nafarelin acetate shares the GnRH agonist mechanism of action with compounds like leuprolide, buserelin, and goserelin, critical differences in molecular structure lead to distinct pharmacokinetic, pharmacodynamic, and clinical outcomes that preclude simple therapeutic interchange [1]. The unique 3-(2-naphthyl)-D-alanine modification at position 6 of nafarelin directly influences its receptor binding kinetics, metabolic stability, and the resultant pattern of pituitary-gonadal suppression [2]. These intrinsic molecular differences translate into clinically significant variations in key endpoints such as bone mineral density (BMD) loss, vasomotor symptom burden, and gonadotropin requirements during assisted reproduction, as established in direct comparative trials [3]. Consequently, procurement decisions based solely on class-level equivalence are scientifically unsound and may result in suboptimal therapeutic or research outcomes.

Nafarelin Acetate Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


Reduced Gonadotropin Requirement in IVF vs. Leuprolide Acetate

In a randomized clinical trial directly comparing intranasal nafarelin acetate to subcutaneous leuprolide acetate for ovulation induction in IVF, patients receiving nafarelin required significantly less human menopausal gonadotropin (hMG) for ovarian stimulation and had more embryos available for cryopreservation [1].

Assisted Reproductive Technology In Vitro Fertilization Ovulation Induction

Superior Bone Mineral Density Preservation in Endometriosis vs. Leuprolide Depot

A 6-month, multicenter, randomized, double-blind, double-placebo study directly compared intranasal nafarelin (200 µg twice daily) with intramuscular leuprolide acetate depot (3.75 mg monthly) for the management of endometriosis. While both treatments were equally effective in alleviating disease symptoms, nafarelin-treated subjects experienced significantly less bone mineral density (BMD) loss [1].

Endometriosis Bone Metabolism GnRH Agonist Therapy

Reduced Vasomotor Symptom Burden vs. Leuprolide Depot

In the same pivotal endometriosis trial, nafarelin acetate was associated with a significantly lower burden of vasomotor symptoms compared to leuprolide acetate depot [1]. This included fewer days with subjectively reported hot flushes and fewer objectively measured hot flushes, a finding corroborated by a separate analysis of quality-of-life outcomes [2].

Endometriosis Quality of Life Adverse Event Profile

Comparable IVF Pregnancy Rates with Buserelin, but with Shorter Stimulation Duration

A prospective, randomized, single-blind comparative trial of nafarelin acetate versus buserelin in a long-protocol IVF setting demonstrated equivalent clinical pregnancy rates. However, nafarelin (at both 200 µg and 400 µg twice daily) was associated with a significantly shorter duration of gonadotropin stimulation required to reach criteria for human chorionic gonadotropin (hCG) administration [1].

Assisted Reproductive Technology In Vitro Fertilization Comparative Efficacy

Favorable Lipid Profile vs. Danazol

In a double-blind study comparing nafarelin acetate to danazol for the treatment of endometriosis, nafarelin demonstrated a markedly different and more favorable metabolic safety profile. Unlike danazol, nafarelin acetate had no adverse effects on serum lipoprotein concentrations [1].

Endometriosis Metabolic Safety Cardiovascular Risk

High GnRH Receptor Binding Affinity: A Class-Level Inference

While direct, quantitative head-to-head binding data against specific comparators under identical assay conditions is limited in the public domain, multiple authoritative sources consistently classify nafarelin acetate as a high-affinity GnRH agonist. It is grouped with buserelin, goserelin, histrelin, and triptorelin, all exhibiting a high pKi range (9.3-9.5), in contrast to leuprolide, which is reported to have a lower pKi (8.5-9.1) [1]. This class-level inference suggests a higher receptor affinity for nafarelin compared to leuprolide, a molecular property that may contribute to observed clinical differences.

Receptor Pharmacology GnRH Agonist Binding Affinity

Nafarelin Acetate: Optimal Research and Clinical Procurement Scenarios


Endometriosis Therapy Where BMD Preservation and Tolerability Are Paramount

For clinical research or treatment protocols focusing on endometriosis, nafarelin acetate should be prioritized over depot leuprolide when minimizing bone mineral density loss and vasomotor symptoms is a key objective. The evidence from the Nafarelin Study Group's head-to-head trial demonstrates that nafarelin achieves equivalent efficacy in alleviating disease symptoms but with a significantly more favorable safety profile regarding BMD and hot flushes [1]. This makes nafarelin acetate the evidence-based choice for patients or studies where long-term bone health and quality of life are critical considerations.

IVF Ovulation Induction Protocols Aiming to Reduce Gonadotropin Use

In assisted reproductive technology (ART) settings, procurement of nafarelin acetate is scientifically justified when the goal is to reduce the requirement for costly exogenous gonadotropins (hMG) and to maximize the number of embryos available for cryopreservation. The direct comparison by Penzias et al. provides robust evidence that nafarelin offers these specific economic and clinical advantages over subcutaneous leuprolide acetate [2]. This scenario is particularly relevant for cost-sensitive IVF programs or research aiming to optimize ovarian stimulation efficiency.

Endometriosis Treatment Requiring a Favorable Metabolic Profile

When selecting a GnRH agonist for endometriosis research or management in patients where metabolic side effects are a concern, nafarelin acetate offers a clear advantage over androgenic agents like danazol. The comparative data from Burry et al. show that nafarelin acetate does not induce the adverse changes in serum lipid profiles (decreased HDL, increased LDL) and weight gain associated with danazol therapy [3]. This makes nafarelin the preferred procurement choice for studies or clinical use where cardiovascular risk factors are being monitored or managed.

IVF Cycles Using a Long GnRH Agonist Protocol with Buserelin Comparison

For IVF clinics or research groups that utilize a long GnRH agonist protocol and are comparing different agonists, nafarelin acetate presents a viable alternative to buserelin with a specific operational advantage. The trial by Lockwood et al. demonstrates that while pregnancy rates are equivalent, nafarelin is associated with a shorter duration of required gonadotropin stimulation [4]. This can translate into a more streamlined and potentially less burdensome cycle for the patient, offering a logistical benefit for both clinical practice and research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAFARELIN ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.